molecular formula C13H20O3S2 B10842436 3-(4-Methoxy-benzenesulfonyl)-hexane-1-thiol

3-(4-Methoxy-benzenesulfonyl)-hexane-1-thiol

Cat. No.: B10842436
M. Wt: 288.4 g/mol
InChI Key: SHMJSERYBLZGBT-UHFFFAOYSA-N
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Description

3-(4-Methoxy-benzenesulfonyl)-hexane-1-thiol is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a hexane chain ending in a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-benzenesulfonyl)-hexane-1-thiol typically involves the reaction of 4-methoxybenzenesulfonyl chloride with hexane-1-thiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus pentachloride and chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-benzenesulfonyl)-hexane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Methoxy-benzenesulfonyl)-hexane-1-thiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-benzenesulfonyl)-hexane-1-thiol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiol group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a sulfonyl group, a methoxy-substituted benzene ring, and a thiol-terminated hexane chain.

Properties

Molecular Formula

C13H20O3S2

Molecular Weight

288.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfonylhexane-1-thiol

InChI

InChI=1S/C13H20O3S2/c1-3-4-12(9-10-17)18(14,15)13-7-5-11(16-2)6-8-13/h5-8,12,17H,3-4,9-10H2,1-2H3

InChI Key

SHMJSERYBLZGBT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCS)S(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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